An In-Depth Technical Guide to 1-Butylpiperidine-2-carboxylic acid
An In-Depth Technical Guide to 1-Butylpiperidine-2-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of 1-Butylpiperidine-2-carboxylic acid, a substituted derivative of the non-proteinogenic amino acid, pipecolic acid. The document delineates its chemical identity, including its formal IUPAC nomenclature and common synonyms, alongside critical physicochemical properties and structural identifiers. This guide explores its significance as a chemical intermediate, particularly its role as a reference standard and its connection to local anesthetics like Bupivacaine and Levobupivacaine. Furthermore, a discussion of synthetic strategies, analytical characterization, and essential safety and handling protocols is provided to support its application in research and pharmaceutical development.
Chemical Identity and Nomenclature
The foundational step in utilizing any chemical compound in a research or development setting is the unambiguous confirmation of its identity. This section provides the formal nomenclature, synonyms, and key identifiers for 1-Butylpiperidine-2-carboxylic acid.
IUPAC Name
The formal name as determined by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature standards is: 1-butylpiperidine-2-carboxylic acid [1].
Synonyms and Common Names
In literature and commercial listings, this compound is referenced by several alternative names. Recognizing these is crucial for exhaustive literature searches and material procurement.
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1-Butyl-2-piperidinecarboxylic acid[1]
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n-Butyl-DL-pipecolic acid[1]
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N-Butyl-2-piperidine carboxylic acid[1]
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Bupivacaine Impurity 7[1]
Chemical Structure and Identifiers
A precise understanding of the molecule's structure and its corresponding identifiers is paramount for database searches, regulatory submissions, and analytical characterization.
| Identifier | Value | Source |
| CAS Number | 856838-98-7 | [1][2][3] |
| Molecular Formula | C₁₀H₁₉NO₂ | [1][3] |
| Molecular Weight | 185.27 g/mol | [1][3] |
| Canonical SMILES | CCCCN1CCCCC1C(=O)O | [1] |
| InChI Key | YUKQVPZDQNCWOA-UHFFFAOYSA-N | [1] |
| PubChem CID | 16244001 | [1] |
Physicochemical and Computed Properties
The physical and chemical properties of a compound dictate its behavior in various experimental conditions, influencing solubility, reactivity, and bioavailability. While extensive experimental data for this specific molecule is not widely published, computed properties provide valuable estimations for experimental design.
| Property | Value | Notes | Source |
| Physical Form | Powder | Typical appearance from commercial suppliers. | |
| XLogP3 | -0.9 | This value suggests high hydrophilicity. | [1] |
| Hydrogen Bond Donor Count | 1 | From the carboxylic acid group (-OH). | [1] |
| Hydrogen Bond Acceptor Count | 3 | From the nitrogen atom and the two oxygen atoms. | [1] |
| Rotatable Bond Count | 4 | [1] | |
| Storage Temperature | Room Temperature | Recommended storage condition. |
Synthesis and Methodologies
1-Butylpiperidine-2-carboxylic acid is not a naturally occurring compound and must be prepared synthetically. The logical and most common approach involves the N-alkylation of the parent amino acid, pipecolic acid (piperidine-2-carboxylic acid).
Retrosynthetic Analysis
A logical retrosynthetic disconnection breaks the N-C bond between the piperidine nitrogen and the butyl group, identifying piperidine-2-carboxylic acid and a suitable butylating agent (e.g., 1-bromobutane) as the starting materials.
General Synthetic Workflow
A generalized protocol for the N-alkylation of a secondary amine like pipecolic acid is as follows. The causality behind these steps is critical for success.
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Deprotonation: The reaction is initiated by dissolving piperidine-2-carboxylic acid in a suitable solvent (e.g., DMF, DMSO). A base (e.g., K₂CO₃, NaH) is added to deprotonate both the carboxylic acid and, crucially, the secondary amine, rendering the nitrogen nucleophilic. The choice of a non-protic solvent is key to prevent it from interfering with the base.
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Nucleophilic Attack: A butylating agent, such as 1-bromobutane or 1-iodobutane, is added to the reaction mixture. The nucleophilic nitrogen of the pipecolate anion attacks the electrophilic carbon of the butyl halide in an Sₙ2 reaction, forming the N-butyl bond.
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Workup and Purification: Upon reaction completion (monitored by TLC or LC-MS), an aqueous workup is performed to remove inorganic salts and unreacted starting materials. The pH is adjusted to the isoelectric point of the product to ensure it is neutral and minimally soluble in the aqueous phase, facilitating extraction into an organic solvent or precipitation.
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Characterization: The final product's identity and purity are confirmed using analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and HPLC.
The diagram below illustrates the logical flow of this synthetic and purification process.
Caption: General workflow for the synthesis of 1-Butylpiperidine-2-carboxylic acid.
Applications in Research and Drug Development
While a niche molecule, 1-Butylpiperidine-2-carboxylic acid holds specific and important roles, primarily in the pharmaceutical and analytical chemistry sectors.
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Pharmaceutical Reference Standard: Its most prominent use is as a characterized chemical standard for analytical method development and validation[3]. It is specifically recognized as a process impurity of the local anesthetic Bupivacaine[1]. In this context, it serves as a crucial reference marker to ensure the purity and safety of the final active pharmaceutical ingredient (API).
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Intermediate in Medicinal Chemistry: The parent structure, pipecolic acid, is a constrained proline analogue. N-substituted derivatives like the N-butyl version can be used as building blocks in the synthesis of more complex molecules. The butyl group imparts increased lipophilicity, which can be leveraged to modulate the pharmacokinetic properties (e.g., membrane permeability, protein binding) of a lead compound.
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Local Anesthetics Research: Given its structural relationship to Bupivacaine and Levobupivacaine, it is a relevant compound in the study of their synthesis, degradation pathways, and metabolite identification. It is known to react with levobupivacaine hydrochloride to form a stable ester product[2].
Safety and Handling
Based on GHS classifications provided by suppliers and data from structurally related compounds, 1-Butylpiperidine-2-carboxylic acid should be handled with appropriate care in a laboratory setting.
GHS Hazard Classification
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
The GHS pictogram associated with these warnings is the exclamation mark (GHS07).
Recommended Handling Procedures
Given the hazards, the following precautions are mandatory when working with this compound:
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and chemical safety goggles or a face shield[4][5].
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Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder[4][6].
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Exposure Response:
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Skin Contact: Immediately wash with plenty of soap and water[4].
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing[5].
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Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing[4].
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Ingestion: If swallowed, seek immediate medical attention[7].
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-
Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature[7].
The logical flow for safe handling and emergency response is depicted below.
Caption: Recommended safe handling and emergency response workflow.
Conclusion
1-Butylpiperidine-2-carboxylic acid is a specialized chemical compound whose primary value lies in its application as a pharmaceutical reference standard for quality control of anesthetics like Bupivacaine. Its synthesis is straightforward via N-alkylation of pipecolic acid, and its physicochemical properties render it a hydrophilic, solid material. While not a frontline research molecule itself, its role as a critical tool in ensuring the safety and purity of widely used drugs makes it an important compound for professionals in analytical chemistry and pharmaceutical quality assurance. Proper adherence to safety protocols is essential when handling this irritant compound.
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National Center for Biotechnology Information. (n.d.). N-(tert-butoxycarbonyl)piperidine. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-[(Tert-butoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid. PubChem Compound Database. Retrieved from [Link]
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